molecular formula C15H23N5O B6967311 5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B6967311
M. Wt: 289.38 g/mol
InChI Key: VPUMADJBIGFLNX-UHFFFAOYSA-N
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Description

5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

5-[[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-13-17-15(21-18-13)11-19-8-4-14(5-9-19)3-2-7-20-10-6-16-12-20/h6,10,12,14H,2-5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUMADJBIGFLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)CCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: This step involves the reaction of glyoxal with ammonia and formaldehyde to form the imidazole ring.

    Synthesis of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine.

    Formation of the Oxadiazole Ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile.

    Coupling Reactions: The final step involves coupling the imidazole, piperidine, and oxadiazole rings through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity, while the oxadiazole ring can contribute to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole stands out due to its unique combination of three distinct rings, which confer specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that may not be possible with other compounds.

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